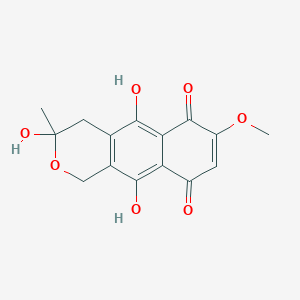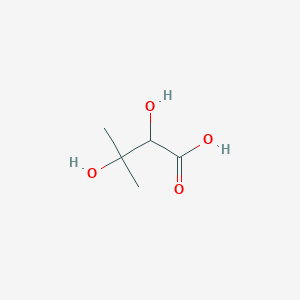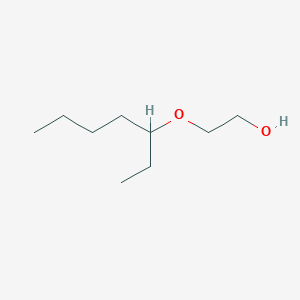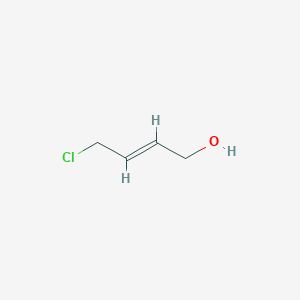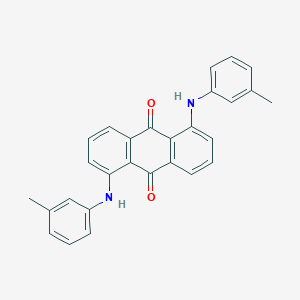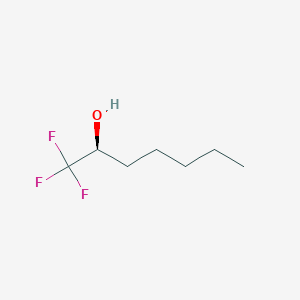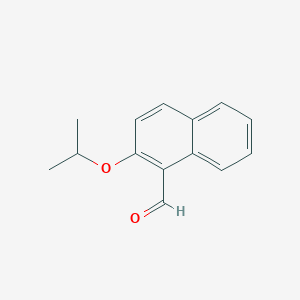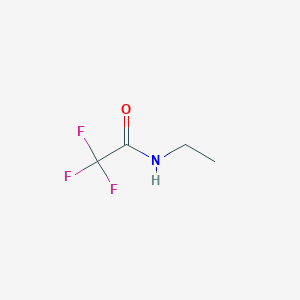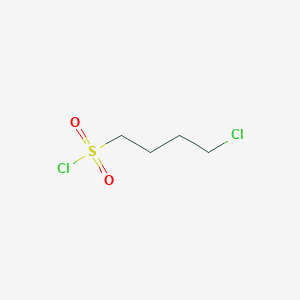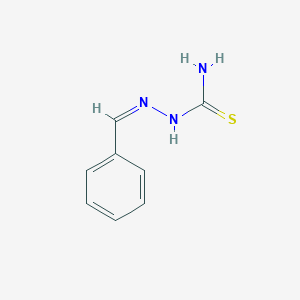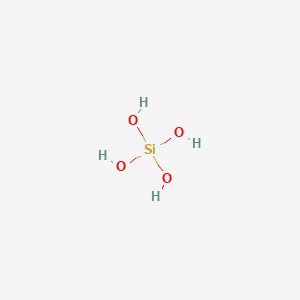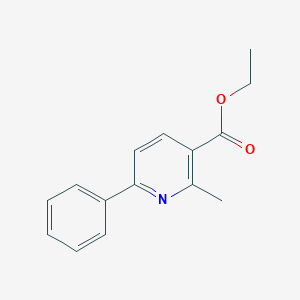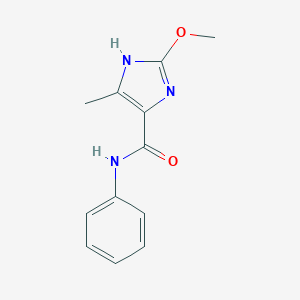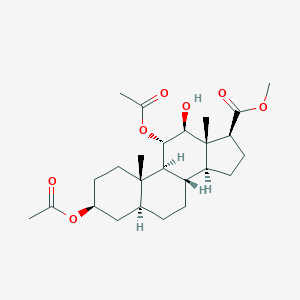
Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- is a steroid compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- has numerous potential applications in scientific research. One of the most significant areas of research is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- has been shown to have potential applications in the treatment of cancer. Research has shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- involves its interaction with various signaling pathways in the body. Studies have shown that this compound can inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the production of inflammatory cytokines. Additionally, Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- has been shown to inhibit the activity of AKT, a protein kinase that is involved in cell survival and proliferation.
Biochemische Und Physiologische Effekte
Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- has numerous biochemical and physiological effects on the body. Studies have shown that this compound can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- for lab experiments is its high purity and quality. This compound can be synthesized in large quantities, allowing for extensive studies of its potential applications. However, one of the limitations of this compound is its relatively high cost, which may limit its accessibility for some researchers.
Zukünftige Richtungen
There are numerous future directions for research on Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)-. One potential area of research is its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for various applications. Finally, research is needed to determine the long-term safety and efficacy of Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- for human use.
Synthesemethoden
The synthesis of Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- involves the reaction of androst-5-ene-3β, 17β-diol with acetic anhydride and pyridine. The reaction results in the formation of the desired compound, which is then purified through column chromatography. This synthesis method has been extensively studied and optimized, allowing for the production of high-quality Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- for scientific research purposes.
Eigenschaften
CAS-Nummer |
10005-96-6 |
|---|---|
Produktname |
Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- |
Molekularformel |
C25H38O7 |
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
methyl (3S,5S,8S,9S,10S,11S,12S,13S,14S,17S)-3,11-diacetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C25H38O7/c1-13(26)31-16-10-11-24(3)15(12-16)6-7-17-18-8-9-19(23(29)30-5)25(18,4)22(28)21(20(17)24)32-14(2)27/h15-22,28H,6-12H2,1-5H3/t15-,16-,17-,18-,19+,20+,21-,22+,24-,25-/m0/s1 |
InChI-Schlüssel |
AHPUWZZCSVKRCA-CCNOLHNQSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2[C@@H]([C@H]([C@]4([C@H]3CC[C@@H]4C(=O)OC)C)O)OC(=O)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2C(C(C4(C3CCC4C(=O)OC)C)O)OC(=O)C)C |
Kanonische SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2C(C(C4(C3CCC4C(=O)OC)C)O)OC(=O)C)C |
Synonyme |
3β,11α-Bis(acetyloxy)-12β-hydroxy-5α-androstane-17β-carboxylic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



